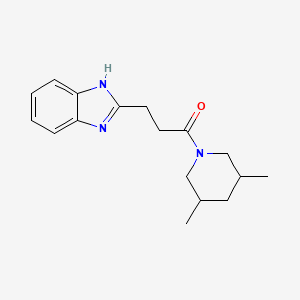
N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide, also known as DMCC, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. DMCC is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C16H25N2O.
Wirkmechanismus
N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide acts as a selective antagonist of the α4β2 nicotinic acetylcholine receptor by binding to the receptor and preventing the binding of acetylcholine. This inhibition of the receptor results in a decrease in the release of dopamine and other neurotransmitters, which are involved in various neurological processes.
Biochemical and Physiological Effects:
N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been shown to improve cognitive function and memory retention. N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has also been shown to have potential therapeutic effects in the treatment of nicotine addiction and other substance abuse disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide is its selectivity for the α4β2 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in various neurological processes. However, N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has a relatively short half-life and is quickly metabolized by the liver, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide. One area of research is the development of more potent and selective α4β2 nicotinic acetylcholine receptor antagonists. Another area of research is the investigation of the potential therapeutic effects of N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide in the treatment of various neurological disorders. Additionally, the use of N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide in combination with other drugs or therapies may also be explored in future studies.
Conclusion:
In conclusion, N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide is a chemical compound that has significant potential for use in various scientific research applications. Its selectivity for the α4β2 nicotinic acetylcholine receptor makes it a useful tool for studying the role of this receptor in various neurological processes. While there are limitations to its use in certain experiments, the future directions for the study of N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide are promising and may lead to the development of new therapies for neurological disorders.
Synthesemethoden
The synthesis of N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide involves the reaction of 4-methylcyclohexanone with 3-cyanopyridine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with dimethylamine to yield N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide. The overall yield of the synthesis process is approximately 40%.
Wissenschaftliche Forschungsanwendungen
N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide is in the field of neuroscience. N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been shown to act as a selective antagonist of the α4β2 nicotinic acetylcholine receptor, which is involved in various neurological processes such as learning, memory, and addiction. N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has also been shown to have potential therapeutic effects in the treatment of Alzheimer's disease and other cognitive disorders.
Eigenschaften
IUPAC Name |
N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-4-8-14(9-5-11)17(3)15(18)13-7-6-12(2)16-10-13/h6-7,10-11,14H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKXUFHTFDYYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)


![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)
![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)

![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7508887.png)
![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)
![N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508895.png)
![N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508904.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7508912.png)

